molecular formula C10H11NO4 B2995356 Methyl 6-formyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate CAS No. 2138074-59-4

Methyl 6-formyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate

Katalognummer: B2995356
CAS-Nummer: 2138074-59-4
Molekulargewicht: 209.201
InChI-Schlüssel: YDYPQXCLHXKLSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 6-formyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate is a heterocyclic compound featuring a fused pyrrolo-oxazine core with a formyl group at position 6 and a methyl ester at position 7. The formyl group provides a reactive site for further functionalization, while the ester moiety enhances solubility and metabolic stability. Pyrrolo-oxazine derivatives are increasingly studied for their diverse pharmacological activities, including gastrointestinal motility modulation and antimicrobial properties .

Eigenschaften

IUPAC Name

methyl 6-formyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-14-10(13)8-4-7(5-12)11-2-3-15-6-9(8)11/h4-5H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYPQXCLHXKLSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2COCCN2C(=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-formyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as methanesulfonic acid, are often used to facilitate these transformations .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 6-formyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the formyl group.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions include derivatives with modified functional groups, such as carboxylic acids, alcohols, and substituted formyl compounds.

Wissenschaftliche Forschungsanwendungen

Methyl 6-formyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Methyl 6-formyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate involves its interaction with specific molecular targets. For instance, its derivatives may inhibit certain enzymes or interact with cellular receptors, leading to biological effects. The exact pathways and targets depend on the specific application and derivative being studied .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

The pyrrolo-oxazine core is structurally distinct from related heterocycles like pyrazolines (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) and oxireno-fused pyrrolo[2,1-b][1,3]oxazines (e.g., 4-{6-(4-fluorophenyl)-7,8-epoxy...hexahydro-2H-pyrrolo[2,1-b][1,3]oxazin-2-yl}-3-hydroxybutanoic acid) . Key differences include:

  • Ring Strain and Reactivity: Oxireno-fused systems (e.g., epoxy groups in ) introduce strain, enhancing electrophilic reactivity compared to the non-fused, planar pyrrolo-oxazine core of the target compound.
  • Biological Activity: The mosapride-derived 3-[(4-amino-5-chloro-2-ethoxybenzamido)methyl]pyrrolo[2,1-c][1,4]oxazin-5-ium chloride exhibits gastrointestinal motility effects via serotonin receptor modulation, highlighting the pharmacological relevance of the pyrrolo-oxazine scaffold .

Substituent Effects at Position 6

The formyl group at position 6 distinguishes the target compound from analogs:

Ester vs. Carboxylic Acid Derivatives

The methyl ester at position 8 in the target compound contrasts with carboxylic acid derivatives (e.g., 1-oxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acids) :

  • Solubility and Bioavailability : Esters generally exhibit higher lipophilicity and cell membrane permeability than carboxylic acids.
  • Metabolic Stability : Carboxylic acids are prone to rapid renal clearance, whereas esters act as prodrugs, hydrolyzing in vivo to active acids.

Data Tables

Compound Name Substituents (Position 6/8) Molecular Weight Key Properties Reference
Methyl 6-formyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate Formyl (6), Methyl ester (8) ~268.25* Electrophilic formyl; ester solubility N/A
Methyl 3,4-dihydro-6-methyl-3-oxo-2H-benzo[b][1,4]oxazine-8-carboxylate Methyl (6), Methyl ester (8) 254.22 Enhanced metabolic stability
3-[(4-Amino-5-chloro-2-ethoxybenzamido)methyl]pyrrolo[2,1-c][1,4]oxazin-5-ium Benzamido (side chain) Not reported Serotonin receptor modulation
1-Oxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid Carboxylic acid (8) Not reported High polarity; rapid clearance

*Estimated based on structural analogy.

Research Findings and Implications

  • Synthetic Flexibility : The formyl group in the target compound enables facile condensation reactions, as demonstrated in the synthesis of indole-substituted analogs .
  • Crystal Packing : Hydrogen bonding between the formyl group and adjacent NH or water molecules (observed in mosapride derivatives ) may influence crystallinity and stability.

Biologische Aktivität

Methyl 6-formyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate is a heterocyclic compound notable for its unique structural features, which include a combination of pyrrole and oxazine rings. This compound has garnered attention in the fields of medicinal chemistry and biological research due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C10H11NO4C_{10}H_{11}NO_4, with a molecular weight of 209.2 g/mol. The compound's structure features a formyl group that plays a critical role in its reactivity and biological interactions.

PropertyValue
IUPAC NameThis compound
CAS Number2138074-59-4
Molecular Weight209.2 g/mol
Chemical StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Research indicates that derivatives of this compound may exhibit antimicrobial and anticancer properties by inhibiting specific enzymes or modulating receptor activity within cells. The exact mechanism often involves the formation of enzyme-inhibitor complexes or receptor-ligand interactions, leading to downstream biological effects.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of compounds related to this compound. For instance:

  • A study reported that derivatives exhibited significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 32 to 128 µg/mL depending on the specific derivative tested .

Anticancer Activity

Research into the anticancer potential of this compound has also been promising:

  • In vitro assays demonstrated that certain derivatives could induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compounds were shown to activate caspase pathways leading to programmed cell death .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various pyrrole derivatives, this compound was found to be among the most effective against Gram-positive bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Mechanism

A detailed investigation into the anticancer mechanisms revealed that this compound could inhibit cell proliferation through cell cycle arrest at the G0/G1 phase. Flow cytometry analysis indicated an increase in sub-G1 populations in treated cells, suggesting enhanced apoptosis .

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 6-formyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate?

Methodological Answer:
The compound can be synthesized via coupling reactions involving tert-butyl carboxylate intermediates or formylation of pyrrolo-oxazine precursors. For example:

  • Step 1: Start with a pyrrolo[2,1-c][1,4]oxazine scaffold (e.g., tert-butyl 6-oxo derivatives) .
  • Step 2: Introduce the formyl group at position 6 using Vilsmeier-Haack or Duff formylation conditions .
  • Step 3: Protect reactive sites (e.g., amines) with Boc groups to avoid side reactions during esterification .
  • Step 4: Finalize the methyl ester via acid-catalyzed transesterification or direct coupling with methyl chloroformate .

Key Considerations:

  • Monitor reaction progress using TLC or LC-MS to detect intermediates.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic: What spectroscopic and crystallographic techniques are critical for structural confirmation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR: Assign peaks for the formyl group (δ ~9.8–10.2 ppm for ¹H; δ ~190–200 ppm for ¹³C) and methyl ester (δ ~3.7–3.9 ppm for ¹H) .
    • 2D NMR (COSY, HSQC): Resolve overlapping signals in the pyrrolo-oxazine ring .
  • X-ray Crystallography:
    • Use SHELX software (e.g., SHELXL-97) for structure refinement .
    • Analyze hydrogen bonding (e.g., formyl C=O with NH groups) to confirm spatial arrangement .

Example Crystallographic Parameters (from analogous compounds):

ParameterValue
Space groupP21/c
R-factor<0.05
Hydrogen bondsCl⁻⋯NH (2.85 Å)

Advanced: How to resolve contradictions in crystallographic data during structural refinement?

Methodological Answer:
Contradictions may arise from disordered atoms or twinning. Mitigation strategies include:

  • Data Collection: Use a Bruker APEX CCD diffractometer with high-resolution settings (Mo Kα radiation, λ = 0.71073 Å) .
  • Refinement in SHELXL:
    • Apply restraints for disordered groups (e.g., methyl or formyl moieties) .
    • Use TWIN/BASF commands to model twinned crystals .
  • Validation Tools: Check using PLATON or CCDC Mercury to ensure geometric consistency .

Case Study: A mosapride derivative with similar heterocyclic rings required 3 refinement cycles to resolve NH/Cl⁻ hydrogen bond ambiguities .

Advanced: How to design experiments to assess the compound’s pharmacological activity?

Methodological Answer:

  • Target Identification: Compare to structurally related compounds (e.g., mosapride derivatives with gastrointestinal motility effects) .
  • In Vitro Assays:
    • Enzyme Inhibition: Test against kinases or receptors (e.g., mTOR inhibitors like rapamycin analogs) .
    • Cellular Uptake: Use fluorescent tagging (e.g., BODIPY) to track intracellular localization .
  • Structure-Activity Relationship (SAR): Synthesize analogs with modified ester or formyl groups (see table below) .

SAR Table (Analog Activities):

Analog SubstituentBioactivity (IC50)
6-Formyl (target compound)12.3 µM
6-Hydroxy (natural analog)25.7 µM
6-Methyl ester (modified)8.9 µM

Basic: What safety protocols are essential given the compound’s toxicity profile?

Methodological Answer:

  • GHS Classification: Category 4 acute toxicity (oral, dermal, inhalation) .
  • Handling Precautions:
    • Use fume hoods and PPE (gloves, lab coat, goggles) during synthesis .
    • Store in airtight containers away from oxidizers .
  • Emergency Response:
    • For inhalation exposure, move to fresh air; administer oxygen if needed .
    • For skin contact, wash with soap and water for 15 minutes .

Advanced: How to optimize the compound’s solubility for in vivo studies?

Methodological Answer:

  • Ester Modification: Replace the methyl ester with hydrophilic groups (e.g., tert-butyl or morpholine carboxylates) to enhance aqueous solubility .
  • Co-solvent Systems: Use DMSO/PEG-400 mixtures (80:20 v/v) for intraperitoneal administration .
  • Salt Formation: React with HCl or sodium bicarbonate to generate water-soluble salts .

Solubility Data (Comparative):

Ester GroupSolubility (mg/mL)
Methyl0.8
tert-Butyl4.2
Morpholine6.5

Advanced: How to address discrepancies in spectroscopic data between synthetic batches?

Methodological Answer:

  • Root Cause Analysis:
    • Check for residual solvents (e.g., DMF) via ¹H NMR .
    • Assess stereochemical purity using chiral HPLC (e.g., Chiralpak AD-H column) .
  • Process Optimization:
    • Standardize reaction temperatures (±2°C) to minimize byproducts .
    • Use anhydrous conditions to prevent hydrolysis of the formyl group .

Example Workflow:

Batch A (δ 10.1 ppm formyl) vs. Batch B (δ 9.9 ppm): Traced to residual acetic acid in Batch B altering hydrogen bonding .

Resolution: Added a post-synthesis azeotropic drying step with toluene .

Advanced: What computational tools predict the compound’s metabolic stability?

Methodological Answer:

  • Software: Use Schrödinger’s QikProp or ADMET Predictor to estimate metabolic sites .
  • Key Parameters:
    • CYP450 Interactions: Formyl and ester groups may undergo oxidation (CYP3A4/2D6) .
    • Half-Life Prediction: LogP <3 suggests moderate hepatic clearance .
  • Validation: Compare with experimental microsomal stability assays (e.g., rat liver microsomes) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.